

Application Note: NMR Analysis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

Cat. No.: B044105

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

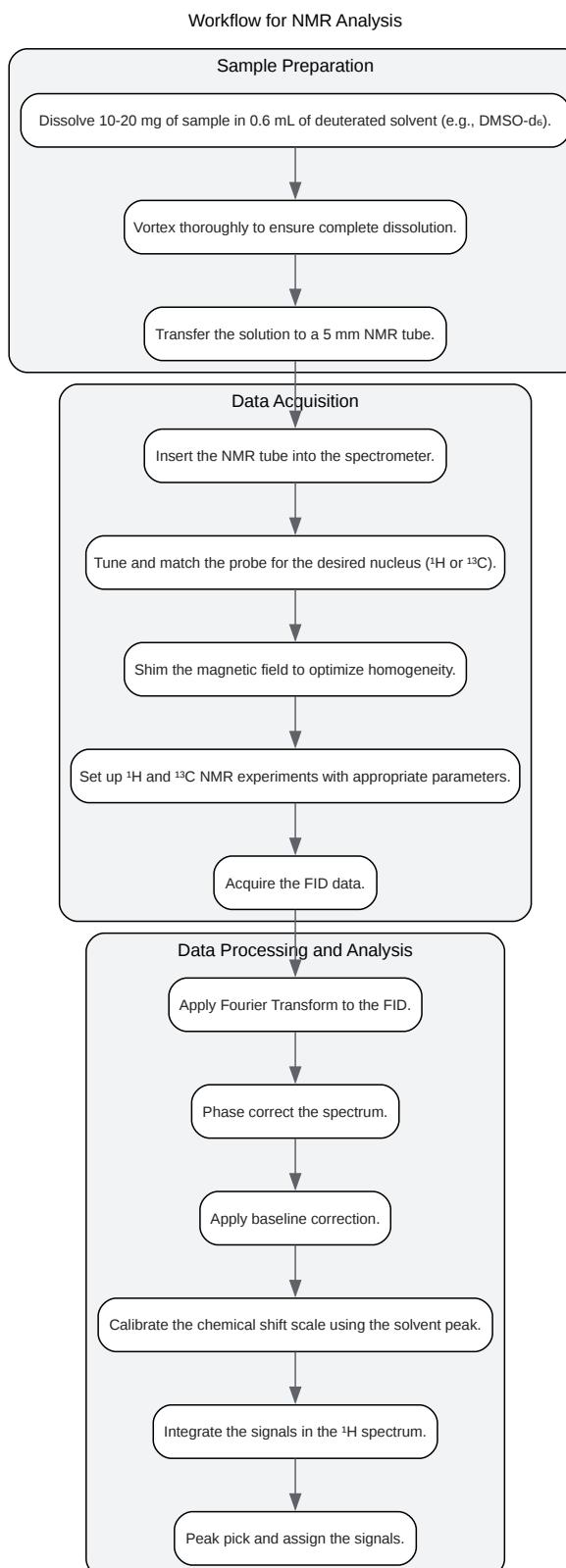
This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis of **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid**. It includes protocols for sample preparation, data acquisition, and a summary of expected ^1H and ^{13}C NMR spectral data. This information is critical for the structural verification and purity assessment of this compound, which serves as a valuable building block in the synthesis of various pharmaceutical agents.

Introduction

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid is a chiral derivative of γ -amino- β -hydroxybutyric acid (GABOB), a metabolite with significant neurological interest. The N-Cbz protecting group makes it a key intermediate in peptide synthesis and the development of peptidomimetics. Accurate structural elucidation and purity determination are paramount for its application in drug discovery and development. NMR spectroscopy is the most powerful technique for the non-destructive analysis of its molecular structure in solution. This note outlines the standardized procedures for obtaining and interpreting ^1H and ^{13}C NMR spectra of this compound.

Chemical Structure

IUPAC Name: (2S)-4-[(benzyloxy)carbonyl]amino-2-hydroxybutanoic acid Molecular Formula:


C₁₂H₁₅NO₅ Molecular Weight: 253.25 g/mol CAS Number: 40371-50-4

Structure:

Experimental Protocols

A detailed workflow for the NMR analysis is presented below. This includes sample preparation, and instrument setup for both ¹H and ¹³C NMR experiments.

NMR Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the NMR analysis of **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid**.

Sample Preparation

- Weigh approximately 10-20 mg of **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid** into a clean, dry vial.
- Add approximately 0.6 mL of a suitable deuterated solvent. Due to the presence of exchangeable protons (-OH, -NH, and -COOH), Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a recommended solvent as it allows for the observation of these protons. Methanol-d₄ or D₂O can also be used, but will result in the exchange of the labile protons with deuterium, causing their signals to disappear.
- Vortex the sample at room temperature until the solid is completely dissolved.
- Transfer the clear solution into a 5 mm NMR tube using a Pasteur pipette.

Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

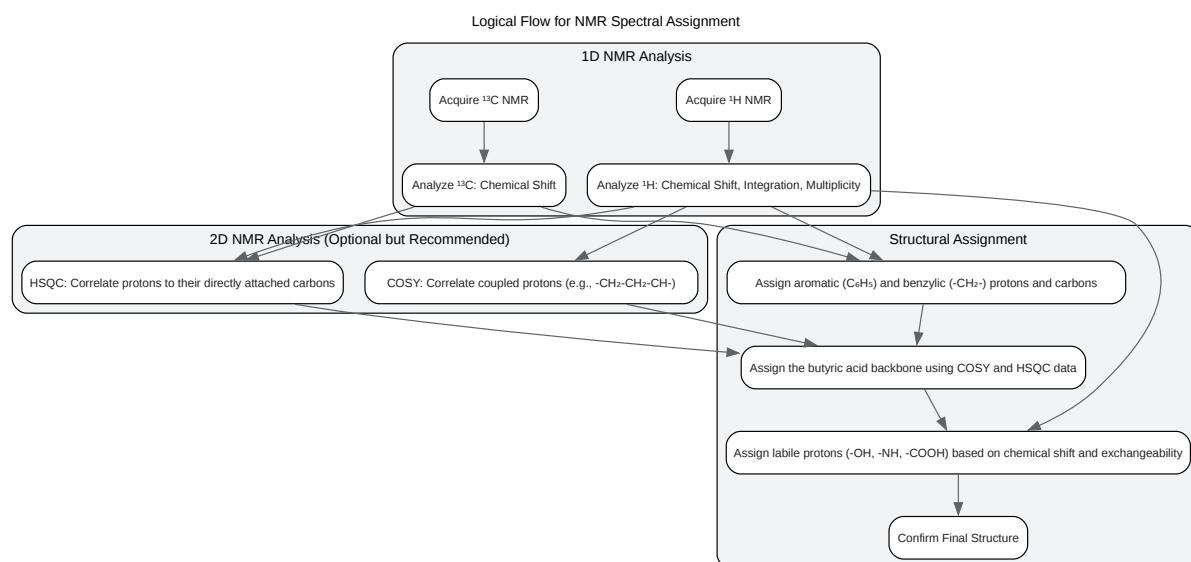
Parameter	¹ H NMR	¹³ C NMR
Spectrometer Frequency	400 MHz	100 MHz
Pulse Program	zg30	zgpg30
Number of Scans	16	1024
Relaxation Delay (d1)	2.0 s	2.0 s
Acquisition Time (aq)	4.0 s	1.0 s
Spectral Width (sw)	20 ppm	240 ppm
Temperature	298 K	298 K

NMR Data and Interpretation

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid**.

^1H NMR Data (Predicted, in DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.5	br s	1H	-COOH
~7.35	m	5H	C ₆ H ₅ -
~7.2	t, J=~7 Hz	1H	-NH-
~5.0	s	2H	-O-CH ₂ -Ph
~4.0	dd	1H	-CH(OH)-
~3.1	m	2H	-NH-CH ₂ -
~1.8	m	2H	-CH ₂ -CH(OH)-
~5.5	d	1H	-CH(OH)-


Note: The chemical shifts of exchangeable protons (-COOH, -NH, -OH) can vary significantly depending on concentration, temperature, and residual water content in the solvent. Coupling constants (J values) are predicted to be in the range of 5-8 Hz for vicinal couplings.

^{13}C NMR Data (in DMSO-d₆)[1]

Chemical Shift (δ) ppm	Assignment
~174	-COOH
~156	-NH-C=O
~137	C ₆ H ₅ (ipso)
~128.4	C ₆ H ₅ (ortho/meta)
~127.8	C ₆ H ₅ (para)
~68	-CH(OH)-
~65.5	-O-CH ₂ -Ph
~38	-NH-CH ₂ -
~34	-CH ₂ -CH(OH)-

Logical Relationship for Spectral Assignment

The following diagram illustrates the logical process of assigning the NMR signals to the corresponding atoms in the molecule.

[Click to download full resolution via product page](#)

Caption: Logical flow for the assignment of NMR signals.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the NMR analysis of **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid**. Adherence to these guidelines will ensure the acquisition of high-quality NMR spectra, enabling

unambiguous structural verification and purity assessment, which are essential for its use in research and drug development.

- To cite this document: BenchChem. [Application Note: NMR Analysis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044105#nmr-analysis-of-s-n-carbobenzyloxy-4-amino-2-hydroxybutyric-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com